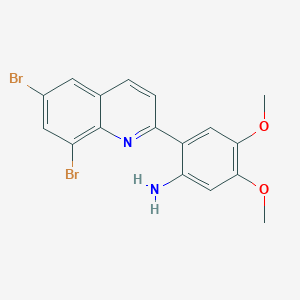

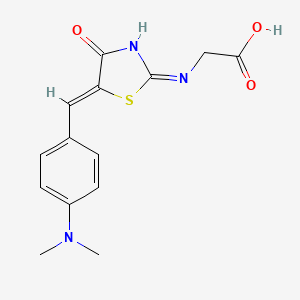

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic and medicinal chemists have been developing greener and more sustainable chemical processes . This includes traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .Molecular Structure Analysis

The molecular structure of quinoline compounds can vary greatly depending on the specific compound. For example, the compound “2-(6,8-Dibromoquinolin-2-yl)phenol” has a molecular formula of C15H9Br2NO .Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions, including nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline compounds can vary greatly depending on the specific compound. For example, the compound “2-(6,8-Dibromoquinolin-2-yl)phenol” has a molecular weight of 379.05 .Aplicaciones Científicas De Investigación

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological processes, and the development of new materials. This compound has been used in the synthesis of a variety of drugs, including antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, cell signaling, and cell metabolism. Additionally, this compound has been used in the development of new materials, such as polymers and composites.

Mecanismo De Acción

The mechanism of action of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline is not completely understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids, as well as other biochemical processes. Additionally, this compound is thought to have an effect on the activity of certain receptors and ion channels, which may explain its effects on biochemical and physiological processes.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids, as well as other biochemical processes. Additionally, this compound has been shown to have an effect on the activity of certain receptors and ion channels, which may explain its effects on biochemical and physiological processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline in lab experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of different research applications. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use in lab experiments. For example, it can be toxic to cells and can interfere with certain biochemical and physiological processes.

Direcciones Futuras

There are a variety of potential future directions for the use of 2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline in scientific research. For example, it may be possible to use this compound to develop new drugs and materials for use in medical and industrial applications. Additionally, it may be possible to use this compound to study the mechanisms of action of other compounds and to develop new methods for the synthesis of organic compounds. Finally, this compound may be useful in the development of new analytical techniques for the study of biochemical and physiological processes.

Métodos De Síntesis

2-(6,8-Dibromoquinolin-2-yl)-4,5-dimethoxyaniline can be synthesized from a variety of starting materials, including quinoline, bromine, and dimethoxyaniline. The synthesis of this compound involves the reaction of quinoline with bromine in the presence of a base, such as sodium hydroxide, to form a dibromoquinoline intermediate. The dibromoquinoline intermediate is then reacted with dimethoxyaniline in the presence of an acid, such as hydrochloric acid, to form the desired product, this compound.

Safety and Hazards

Propiedades

IUPAC Name |

2-(6,8-dibromoquinolin-2-yl)-4,5-dimethoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Br2N2O2/c1-22-15-7-11(13(20)8-16(15)23-2)14-4-3-9-5-10(18)6-12(19)17(9)21-14/h3-8H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMZCNDHKCCEKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2884096.png)

![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2884098.png)

![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)

![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)